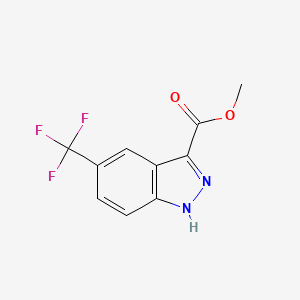

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

Description

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C₁₀H₇F₃N₂O₃ and a molecular weight of 260.17 g/mol . It features a trifluoromethyl (-CF₃) group at the 5-position of the indazole ring and a methyl ester moiety at the 3-position. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting enzymes or receptors in medicinal chemistry . It is characterized by high purity (≥99%) and is stored under cool, dry conditions to maintain stability .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable for drug discovery.

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-5(10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOQARWYPMXGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the formation of the indazole core followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the cyclization of appropriate hydrazine derivatives with suitable carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized for yield and purity, considering factors like cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features that may enhance drug efficacy and stability.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

A systematic comparison with structurally related indazole derivatives highlights the impact of substituent type, position, and electronic effects on physicochemical and biological properties. Below is a detailed analysis:

Structural and Physicochemical Properties

Key Observations:

- Trifluoromethyl vs. Methoxy/Amino: The -CF₃ group increases lipophilicity (logP) compared to -OCH₃ or -NH₂, enhancing membrane permeability and resistance to oxidative metabolism .

- Positional Isomerism : Substitution at the 5-position (vs. 6 or 7) optimizes steric compatibility with enzyme active sites in drug candidates .

- Benzyloxy Group : The bulky -OCH₂C₆H₅ substituent reduces solubility and bioavailability, limiting therapeutic applications .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H7F3N2O2

- Molecular Weight : 244.17 g/mol

- CAS Number : 1643938-28-6

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, enhancing its membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially altering metabolic pathways. The trifluoromethyl group enhances binding affinity to target proteins, modulating their activity.

- Receptor Interaction : It has been investigated for its role as an antagonist at serotonin (5HT) receptors, particularly the 5HT3 subtype, which is implicated in various physiological processes and pathologies such as anxiety and nausea .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against a range of bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest it may inhibit cell proliferation in various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SNU16 | 77.4 ± 6.2 | Inhibition of cell proliferation |

| KG1 | 25.3 ± 4.6 | Induction of apoptosis |

| FGFR1 | 69.1 ± 19.8 | Enzymatic inhibition |

These results indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various indazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In a recent investigation published in Molecules, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The study found that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects will enhance understanding and facilitate the design of more potent derivatives.

- Clinical Trials : Given its potential therapeutic applications, advancing this compound into clinical trials could provide insights into its efficacy and safety in humans.

- Structural Modifications : Exploring modifications to the indazole scaffold may yield compounds with improved selectivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.